![molecular formula C19H9ClN2O2S B3619254 2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B3619254.png)
2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one
Overview
Description
The compound “2-[(5-chloro-2-thienyl)carbonyl]benzoic acid” is a chemical with the linear formula C12H7ClO3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one” are not available, related compounds such as pinacol boronic esters are synthesized using a radical approach . This involves catalytic protodeboronation of alkyl boronic esters .Chemical Reactions Analysis
In the context of related compounds, pinacol boronic esters undergo catalytic protodeboronation, a process that is not well developed . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Pharmaceutical Research: Antimicrobial and Antifungal Applications
The thiazole moiety, present in AKOS001017437, has been extensively studied for its antimicrobial properties. Thiazoles are known to exhibit a broad spectrum of biological activities, including acting as antimicrobial and antifungal agents . The compound’s structure suggests potential utility in developing new pharmaceuticals that target resistant strains of bacteria and fungi.
Medical Chemistry: Anti-inflammatory and Analgesic Effects
Indazole derivatives, which form part of the compound’s structure, have demonstrated significant anti-inflammatory and analgesic effects . This suggests that AKOS001017437 could be a candidate for the development of new anti-inflammatory drugs with potentially lower side effects compared to current medications.
Antitumor and Cytotoxic Drug Development
Thiazole derivatives have been identified as having antitumor and cytotoxic activities, making them valuable in cancer research . AKOS001017437 could be explored for its efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer models.
Material Science: Nanocrystalline Core Applications
While not directly related to the compound , research into nanocrystalline cores has shown significant advancements in material science . The compound’s properties could inspire the development of new materials with enhanced magnetic and electronic features.
Safety and Hazards
Future Directions
As the specific compound “2-[(5-chloro-2-thienyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one” is not widely studied, future research could focus on its synthesis, properties, and potential applications. The development of the protodeboronation process for related compounds suggests potential avenues for future research .
properties
IUPAC Name |
14-(5-chlorothiophene-2-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClN2O2S/c20-15-9-8-14(25-15)19(24)22-13-7-3-6-12-16(13)17(21-22)10-4-1-2-5-11(10)18(12)23/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAJSVMKJDYOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=C(S5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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